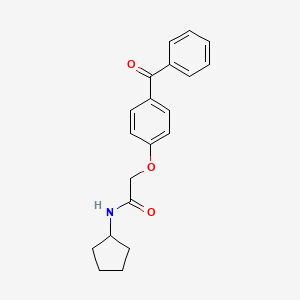
calcium;2H-thiophen-2-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;2H-thiophen-2-ide is a compound that combines calcium ions with a thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their aromatic properties and are widely used in various fields, including medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including calcium;2H-thiophen-2-ide, can be achieved through several methods:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Hinsberg Synthesis: This involves the condensation of α-dicetones with ethyl thiodiacetate.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Calcium;2H-thiophen-2-ide undergoes various chemical reactions, including:
Electrophilic Substitution: Thiophene derivatives are known to undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: Thiophene can be reduced under different conditions to yield various products.
Friedel-Crafts Acylation: This reaction involves the acetylation of thiophene with acetic anhydride in the presence of phosphoric acid.
Common Reagents and Conditions
Nitration: Nitric acid in acetic anhydride is used to nitrate thiophene, forming 2-nitrothiophene.
Sulfonation: Concentrated sulfuric acid is used to sulfonate thiophene, forming thiophene-2-sulfonic acid.
Halogenation: Chlorine or bromine is used for halogenation at room temperature.
Major Products
2-Nitrothiophene: Formed from nitration.
Thiophene-2-sulfonic acid: Formed from sulfonation.
2-Acetylthiophene: Formed from Friedel-Crafts acylation.
Aplicaciones Científicas De Investigación
Calcium;2H-thiophen-2-ide has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are used in the development of drugs with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: They are used in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the development of insecticides.
Mecanismo De Acción
The mechanism of action of calcium;2H-thiophen-2-ide involves its interaction with molecular targets and pathways. Thiophene derivatives can modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These interactions contribute to their pharmacological effects, such as anti-inflammatory and anti-cancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Furan: A heterocyclic compound with an oxygen atom in the ring.
Pyrrole: A heterocyclic compound with a nitrogen atom in the ring.
Selenophene: A heterocyclic compound with a selenium atom in the ring.
Uniqueness
Calcium;2H-thiophen-2-ide is unique due to the presence of a sulfur atom in the ring, which imparts distinct chemical and biological properties. Its ability to undergo various electrophilic substitution reactions and its applications in medicinal chemistry and material science make it a valuable compound .
Propiedades
Número CAS |
49591-42-6 |
|---|---|
Fórmula molecular |
C8H6CaS2 |
Peso molecular |
206.3 g/mol |
Nombre IUPAC |
calcium;2H-thiophen-2-ide |
InChI |
InChI=1S/2C4H3S.Ca/c2*1-2-4-5-3-1;/h2*1-3H;/q2*-1;+2 |
Clave InChI |
BVZLIAQPOFCZQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CS[C-]=C1.C1=CS[C-]=C1.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


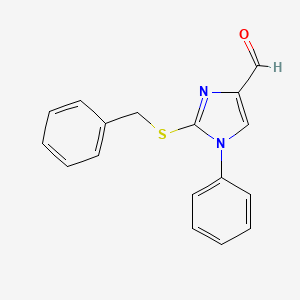
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)

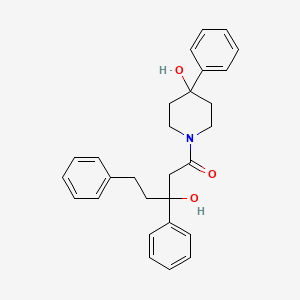
![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)
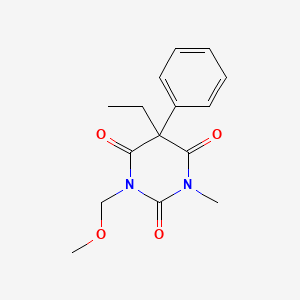
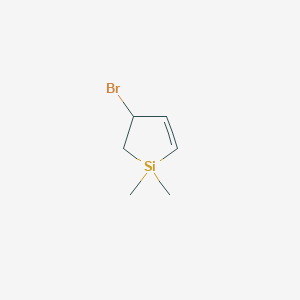
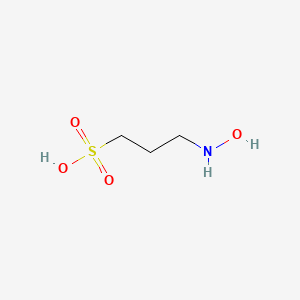
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)

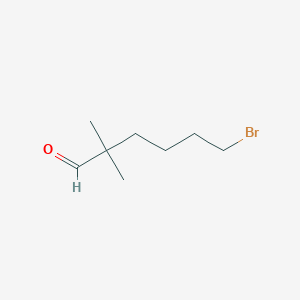
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
